

Furan-2-carboximidamide Hydrochloride: A Key Intermediate for Novel Therapeutics

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Compound of Interest

Compound Name: *Furan-2-carboximidamide hydrochloride*

Cat. No.: *B1315031*

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Furan-2-carboximidamide hydrochloride is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide array of biologically active molecules. Its furan ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The carboximidamide functional group offers a versatile handle for further chemical modifications, making it a key intermediate for researchers and scientists in drug development. This document provides detailed experimental protocols for the synthesis of **Furan-2-carboximidamide hydrochloride** and highlights its application in the development of potential therapeutic agents.

Chemical Properties and Data

Property	Value	Reference
CAS Number	54610-69-4	[1]
Molecular Formula	C ₅ H ₆ N ₂ O·HCl	[1]
Molecular Weight	146.58 g/mol	[1]
Appearance	Solid	
Purity	≥95%	[1]

Experimental Protocols

A plausible and widely utilized method for the synthesis of **Furan-2-carboximidamide hydrochloride** is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently converted to the carboximidamide.[2]

Protocol 1: Synthesis of 2-Cyanofuran from Furfural

The precursor, 2-cyanofuran (also known as 2-furonitrile), can be synthesized from the readily available starting material, furfural. One common method is the dehydration of furfural oxime.

Materials:

- Furfural
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Thionyl chloride or other dehydrating agent
- Solvents (e.g., ethanol, diethyl ether)

Procedure:

- **Formation of Furfural Oxime:** Dissolve furfural in a suitable solvent like ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- **Dehydration to 2-Cyanofuran:** The resulting furfural oxime is then dehydrated using a dehydrating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent under controlled temperature conditions.
- **Purification:** The crude 2-cyanofuran is purified by distillation or column chromatography to yield the pure product. Industrial synthesis often involves the vapor phase ammoxidation of furfural.[3]

Protocol 2: Synthesis of Furan-2-carboximidamide hydrochloride via Pinner Reaction

Materials:

- 2-Cyanofuran
- Anhydrous ethanol
- Anhydrous diethyl ether
- Dry hydrogen chloride gas
- Anhydrous ammonia

Procedure:

- Formation of the Pinner Salt (Ethyl furan-2-carboximidate hydrochloride):
 - Dissolve 2-cyanofuran in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be maintained at a low temperature.
 - The Pinner salt will precipitate out of the solution as a white solid. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.
 - Isolate the precipitate by filtration under anhydrous conditions and wash with cold, dry diethyl ether.
- Ammonolysis to **Furan-2-carboximidamide hydrochloride**:
 - Suspend the isolated Pinner salt in a suitable anhydrous solvent (e.g., ethanol).
 - Cool the suspension in an ice bath.

- Bubble anhydrous ammonia gas through the suspension with vigorous stirring.
- Allow the reaction to warm to room temperature and stir until the reaction is complete.
- The product, **Furan-2-carboximidamide hydrochloride**, will precipitate.
- Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Applications in Drug Discovery

Furan-2-carboximidamide hydrochloride is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The furan moiety is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5] The carboximidamide group can act as a bioisosteric replacement for an amide group or be used to construct larger, more complex heterocyclic systems.

Inhibition of Bacterial Biofilm Formation

Recent studies have shown that furan-2-carboxamide derivatives can act as potent inhibitors of biofilm formation in pathogenic bacteria like *Pseudomonas aeruginosa*. These compounds are designed as bioisosteres of natural quorum sensing molecules, interfering with bacterial communication and virulence.[6][7]

Compound Series	Linker	Substituent on Phenyl Ring	Biofilm Inhibition (%) at 50 μ M
4b	N-acylcarbohydrazide	H	58
7d	1,2,3-Triazole	4-Cl	High
7e	1,2,3-Triazole	4-F	High

Data adapted from a study on furan-2-carboxamides as antibiofilm agents.[6][7]

Enzyme Inhibition

Furan-containing molecules have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For instance, derivatives of furan-2-carboxamide have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[8]

Compound	Target Enzyme	IC ₅₀ (μM)
F8-S43	SARS-CoV-2 Mpro	10.76
F8-B6	SARS-CoV-2 Mpro	1.57
F8-B22	SARS-CoV-2 Mpro	1.55

Data from a study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as SARS-CoV-2 Mpro inhibitors.[8]

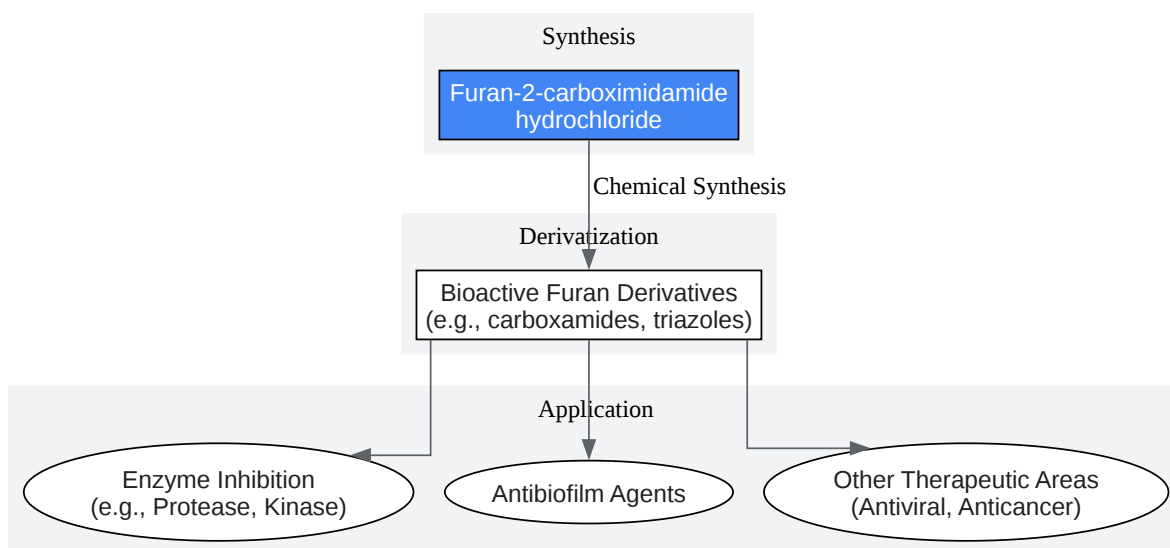
Visualizing the Synthetic and Application Pathways

The following diagrams illustrate the synthesis of **Furan-2-carboximidamide hydrochloride** and its role in the development of bioactive compounds.



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Caption: Synthetic workflow for **Furan-2-carboximidamide hydrochloride**.



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Caption: Application pathway of **Furan-2-carboximidamide hydrochloride**.

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References

- 1. scbt.com [scbt.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Furonitrile - Wikipedia [en.wikipedia.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]

- 6. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
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